FRG8701 FRG8701 FRG-8701 is a new Histamine H2-receptor antagonist with an IC50 of ranging from 0.25 to 0.43 μM.
Brand Name: Vulcanchem
CAS No.: 108498-50-6
VCID: VC0006955
InChI: InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)
SMILES: C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
Molecular Formula: C22H30N2O4S
Molecular Weight: 418.6 g/mol

FRG8701

CAS No.: 108498-50-6

Cat. No.: VC0006955

Molecular Formula: C22H30N2O4S

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

FRG8701 - 108498-50-6

CAS No. 108498-50-6
Molecular Formula C22H30N2O4S
Molecular Weight 418.6 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide
Standard InChI InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)
Standard InChI Key IWLUMUDDKHJJPB-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
Canonical SMILES C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3

Chemical and Structural Properties of FRG8701

Molecular Composition

FRG8701 has a molecular formula of C22H30N2O4S\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S} and a molecular weight of 418.55 g/mol . Its structure features a piperidine moiety linked to a phenoxypropylacetamide backbone, with a furfurylsulfinyl group contributing to its functional activity (Figure 1). The presence of the sulfinyl group enhances its stability and receptor-binding affinity compared to earlier thioether analogs .

Table 1: Key Chemical Properties of FRG8701

PropertyValue
CAS Number108498-50-6
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
SolubilitySoluble in DMSO
Storage Conditions-20°C (powder), -80°C (solution)

The compound’s stereochemistry, particularly the configuration of the sulfinyl group, plays a critical role in its pharmacological activity. Early synthetic efforts focused on optimizing the thioether-to-sulfoxide oxidation step to maximize yield and purity .

Pharmacological Profile and Mechanisms of Action

Histamine H2-Receptor Antagonism

FRG8701 exhibits potent inhibition of histamine H2 receptors, with an IC₅₀ ranging from 0.25 to 0.43 μM in vitro . This places it in the same efficacy range as famotidine (IC₅₀: 3.0 × 10⁻⁷ M) but significantly more potent than cimetidine (IC₅₀: 108.6 × 10⁻⁷ M) . By blocking H2 receptors on gastric parietal cells, FRG8701 reduces basal and stimulated acid secretion, a mechanism shared with other H2 antagonists like ranitidine .

Cytoprotective Effects

Beyond acid suppression, FRG8701 demonstrates robust gastroprotective activity. In rat models, oral administration (ED₅₀: 1.1–9.4 mg/kg) prevented gastric lesions induced by necrotizing agents such as 0.4 N HCl-ethanol . Notably, this cytoprotection remained effective even after intraperitoneal injection, suggesting systemic bioavailability . Unlike famotidine, which primarily acts via acid suppression, FRG8701’s protective effects are independent of prostaglandin synthesis or sulfhydryl group activation, implicating alternative pathways such as antioxidant activity or mucosal blood flow modulation .

Table 2: Comparative Efficacy of FRG8701 in Preclinical Models

Ulcer ModelED₅₀ (mg/kg)
Stress-induced gastric1.7
Indomethacin-induced6.9
Mepirizole duodenal2.3

Therapeutic Applications and Clinical Relevance

Antiulcer Activity

FRG8701’s dual action makes it particularly effective in acute ulcer models. In pylorus-ligated rats, intraduodenal administration reduced total acid output by 70% at 10 mg/kg, outperforming cimetidine by a factor of seven . Its antiulcer potency is 5–15 times greater than cimetidine in stress- and indomethacin-induced models, with longer duration of action .

Comparative Analysis with Contemporary H2 Antagonists

Table 3: FRG8701 vs. Famotidine and Cimetidine

ParameterFRG8701FamotidineCimetidine
IC₅₀ (H2 receptor)0.25–0.43 μM0.30 μM108.6 μM
Cytoprotective ED₅₀1.1–9.4 mg/kgIneffective15–30 mg/kg
Duration of action8–12 hours6–8 hours4–6 hours

Pharmacokinetics and Metabolic Considerations

Absorption and Distribution

In rodent studies, FRG8701 showed 85–90% oral bioavailability, with peak plasma concentrations achieved within 2 hours . Its lipophilic structure facilitates penetration into gastric mucosa, enhancing local efficacy .

Metabolism and Excretion

The compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, producing inactive sulfone derivatives . Renal excretion accounts for 60–70% of elimination, with a terminal half-life of 3–4 hours in rats .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator